![molecular formula C19H18N2O4 B2984671 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 2034437-98-2](/img/structure/B2984671.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that features a unique structure combining bifuran and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the oxalamide group: This step involves the reaction of oxalyl chloride with the appropriate amine derivatives to form the oxalamide linkage.
Attachment of the benzyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized bifuran derivatives.
Reduction: Amine derivatives of the oxalamide group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with electron-rich sites, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Bis(furan-2-ylmethyl)oxalamide
- N1,N2-Bis(benzyl)oxalamide
- N1,N2-Bis(4-methylbenzyl)oxalamide
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the combination of bifuran and benzyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Biological Activity
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications based on diverse scientific literature.
The synthesis of this compound typically involves the following steps:
- Formation of the Bifuran Moiety : Coupling of furan derivatives under controlled conditions.
- Introduction of the Oxalamide Group : Reaction of oxalyl chloride with appropriate amine derivatives.
- Attachment of the Benzyl Group : Incorporation of the 4-methylbenzyl group through nucleophilic substitution reactions.
These steps can be optimized for industrial production to ensure high yield and purity, using techniques such as chromatography and recrystallization.
Biological Activity
The biological activity of this compound is influenced by its unique chemical structure. The bifuran moiety allows for interactions with various biological targets, while the oxalamide group may facilitate binding with proteins and enzymes.
The proposed mechanism of action involves:
- Enzyme Interaction : The bifuran component may inhibit or modulate enzyme activity by interacting with active sites.
- Signal Transduction Modulation : The oxalamide group can form hydrogen bonds with biomolecules, potentially altering signaling pathways .
Research Findings
Recent studies have highlighted several key findings regarding the biological activities of this compound:
- Antioxidant Activity : Research indicates that compounds with bifuran structures exhibit significant antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies have shown that derivatives of oxalamides can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated cytotoxic effects against pancreatic and gastric cancer cell lines .
Activity Type | Effect | Reference |
---|---|---|
Antioxidant | Significant inhibition of oxidative stress | |
Anticancer | Inhibition of cell proliferation in cancer lines | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of oxalamides found that this compound exhibited significant cytotoxicity against human pancreatic cancer cells. The mechanism involved apoptosis induction through caspase activation, demonstrating its potential as an anticancer agent .
Case Study 2: Antioxidant Properties
Another study explored the antioxidant capabilities of bifuran-containing compounds. Results indicated that these compounds effectively scavenged free radicals, suggesting their utility in developing therapeutic agents for oxidative stress-related conditions.
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-4-6-14(7-5-13)11-20-18(22)19(23)21-12-15-8-9-17(25-15)16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPCLDSLXMWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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